molecular formula C7H5Cl2NO3 B067489 (2,6-Dichloro-3-nitrophenyl)methanol CAS No. 160647-01-8

(2,6-Dichloro-3-nitrophenyl)methanol

Cat. No.: B067489
CAS No.: 160647-01-8
M. Wt: 222.02 g/mol
InChI Key: SBOJVVSPAOOEEB-UHFFFAOYSA-N
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Description

(2,6-Dichloro-3-nitrophenyl)methanol is an organic compound with the molecular formula C7H5Cl2NO3 and a molecular weight of 222.03 g/mol . It is characterized by the presence of two chlorine atoms and a nitro group attached to a benzene ring, with a methanol group at the para position. This compound is typically found as a colorless to pale yellow crystalline solid .

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, H332, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

Chemical Reactions Analysis

(2,6-Dichloro-3-nitrophenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form (2,6-Dichloro-3-nitrophenyl)formaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide[][3].

    Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of (2,6-Dichloro-3-aminophenyl)methanol[][3].

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with sodium methoxide can replace the chlorine atoms with methoxy groups[][3].

Comparison with Similar Compounds

(2,6-Dichloro-3-nitrophenyl)methanol can be compared with similar compounds such as:

    (2,4-Dichloro-3-nitrophenyl)methanol: This compound has a similar structure but with chlorine atoms at the 2 and 4 positions.

    (2,6-Dichloro-4-nitrophenyl)methanol:

The uniqueness of this compound lies in its specific arrangement of substituents, which influences its reactivity and interactions in various chemical and biological contexts .

Properties

IUPAC Name

(2,6-dichloro-3-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO3/c8-5-1-2-6(10(12)13)7(9)4(5)3-11/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBOJVVSPAOOEEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])Cl)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383492
Record name (2,6-dichloro-3-nitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160647-01-8
Record name (2,6-dichloro-3-nitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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